molecular formula C18H15ClN4O3S B2500627 3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-86-2

3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B2500627
CAS-Nummer: 874463-86-2
Molekulargewicht: 402.85
InChI-Schlüssel: YXSXCLVVBRSSMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, with the molecular formula C₁₈H₁₅ClN₄O₂S (CAS: 878429-14-2), belongs to the class of triazolo-thiadiazole derivatives, which are fused heterocyclic systems containing both 1,2,4-triazole and 1,3,4-thiadiazole rings. Its structure features a 4-chlorophenoxymethyl group at position 3 and a 3,4-dimethoxyphenyl substituent at position 6 of the triazolo-thiadiazole core (Figure 1). The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups modulates its electronic properties and biological interactions. Synthesis typically involves cyclocondensation of triazole-thiol precursors with substituted carboxylic acids under reflux in phosphoryl chloride (POCl₃), as described in analogous protocols .

Eigenschaften

IUPAC Name

3-[(4-chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-24-14-8-3-11(9-15(14)25-2)17-22-23-16(20-21-18(23)27-17)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSXCLVVBRSSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 878430-30-9) is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula: C18H15ClN4O3S
  • Molecular Weight: 402.85 g/mol
  • Structural Features: The compound features a triazole ring fused with a thiadiazole moiety and substituted aromatic groups that enhance its biological activity.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds similar to this compound showed potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways like PI3K/Akt and MAPK .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro studies have shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. It demonstrated comparable efficacy to standard antibiotics like streptomycin. Additionally, antifungal assays indicated effectiveness against common fungal pathogens .

Anti-inflammatory Effects

Triazole derivatives are noted for their anti-inflammatory properties:

  • The compound has been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX in cellular models. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A series of experiments were conducted using various concentrations of the compound on MCF-7 cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to control groups.

Case Study 2: Antimicrobial Testing

In a comparative study against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results affirm the compound's potential as a broad-spectrum antimicrobial agent.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding: Molecular docking studies suggest strong binding affinity to targets like prostaglandin reductase (PTGR2), which is implicated in inflammatory processes.
  • Cellular Pathways: The compound appears to modulate key signaling pathways involved in cell survival and apoptosis.

Wissenschaftliche Forschungsanwendungen

Biological Activities

  • Antimicrobial Activity
    • Several studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Aspergillus niger . The presence of the chlorophenoxy and dimethoxy groups in the structure enhances the antimicrobial efficacy.
  • Antitumor Activity
    • Research indicates that triazole derivatives can inhibit tubulin polymerization, leading to antitumor effects. The structural variations in the phenyl moiety of these compounds allow for tuning biological properties towards enhanced anticancer activity . Compounds similar to 3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and tested for their cytotoxic effects on human cancer cell lines .
  • Antiviral Properties
    • Some studies have explored the antiviral potential of thiadiazole derivatives. They have been shown to possess activity against various viruses by interfering with viral replication mechanisms . The specific compound may also share similar antiviral characteristics due to its structural framework.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhanapal et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial activity. The results indicated that compounds with specific substituents exhibited high activity against E. coli and Bacillus subtilis, highlighting the potential of thiadiazoles in developing new antimicrobial agents .

Case Study 2: Antitumor Mechanism

Another investigation focused on the synthesis of triazole-thiadiazole hybrids and their antitumor mechanisms. The study revealed that certain derivatives inhibited cancer cell proliferation by disrupting microtubule formation, which is crucial for mitosis . This finding underscores the therapeutic promise of thiadiazole-based compounds in oncology.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntimicrobialE. coli, Staphylococcus aureus, Aspergillus nigerSignificant inhibition observed
AntitumorHuman cancer cell lines (e.g., U937)Inhibition of tubulin polymerization
AntiviralVarious viral strainsPotential interference with viral replication

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Triazolo-thiadiazoles exhibit diverse pharmacological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related derivatives:

Structural Analogues and Substituent Effects

Compound Name / ID Substituents (Position 3 & 6) Molecular Formula Key Properties Biological Activity References
Target Compound 3: 4-Cl-phenoxymethyl
6: 3,4-(OCH₃)₂-phenyl
C₁₈H₁₅ClN₄O₂S Melting point: Not reported
Spectral IR (C-Cl, C-O-C), NMR confirmed
Anticancer (hypothesized via SAR)
CPNT
()
3: 2-naphthoxymethyl
6: 4-Cl-phenyl-pyrazole
C₂₃H₁₅ClN₆OS Melting point: Not specified
MS: m/z 466
Antitumor (Ehrlich ascitic carcinoma)
↑ Survival time (50 mg/kg)
20a
()
3: 3,4-(OCH₃)₂-phenyl
6: N-methyl-pyrrole
C₁₇H₁₆N₄O₂S Yield: 57%
Mp: 184°C
IR: NH/SH absence
Antimicrobial (not quantified)
14a
()
3: 3,4-(OCH₃)₂-phenyl
6: 2-amino-3,5-Br₂-phenyl
C₁₇H₁₃Br₂N₃O₂S Yield: 46%
Mp: 242–246°C
Antibacterial (unreported specifics)
P38 MAPK Inhibitor
()
3: 2-Cl-phenyl
6: 4-OCH₃-phenoxymethyl
C₁₇H₁₂ClN₃O₂S Virtual screening hit Anti-inflammatory (p38 MAPK inhibition)
IC₅₀: Not disclosed

Pharmacological Activity Trends

  • Anticancer Activity: The target compound’s 4-chlorophenoxy group aligns with CPNT (), which showed significant tumor suppression in mice. Chlorine atoms enhance lipophilicity, aiding cellular uptake . Analogues with naphthoxy (CPNT) or pyridinyl () groups exhibit stronger anticancer effects than methoxy-substituted derivatives, likely due to enhanced π-π stacking with biomolecular targets .
  • Anti-inflammatory Potential: The 3,4-dimethoxyphenyl group in the target compound mirrors substituents in PDE4 inhibitors (), where methoxy groups improve binding to hydrophobic pockets of enzymes like PDE4A . Compared to the p38 MAPK inhibitor (), the target lacks a 2-chlorophenyl group, which is critical for kinase domain interaction .
  • Antimicrobial Activity :

    • Derivatives with halogenated aryl groups (e.g., 14a, 14b in ) show superior antibacterial activity over methoxy variants, attributed to increased electrophilicity disrupting bacterial membranes .

Research Findings and Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., OCH₃) : Enhance solubility but reduce antimicrobial potency. The 3,4-dimethoxyphenyl group in the target compound may favor CNS penetration due to increased hydrophilicity .
  • Halogen Substituents (e.g., Cl) : Improve anticancer and antibacterial efficacy by modulating redox cycling and DNA intercalation .
  • Heteroaromatic Moieties (e.g., pyridinyl) : Increase selectivity for kinase targets (e.g., PDE4, p38 MAPK) via hydrogen bonding with catalytic residues .

Vorbereitungsmethoden

Microwave-Assisted Cyclocondensation

The microwave method, adapted from protocols for analogous triazolothiadiazoles, offers rapid synthesis. 4-Amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (1.0 mmol) and 3,4-dimethoxybenzaldehyde (1.0 mmol) are refluxed in dry DMF with p-toluenesulfonic acid (p-TsOH, 0.03 mmol) under microwave irradiation (350 W, 4–6 min). The reaction proceeds via thio-Schiff base formation, followed by intramolecular cyclization to yield the target compound (82% yield).

Key advantages :

  • Reaction time reduced from 10–12 hours (conventional) to <10 minutes.
  • Enhanced purity due to minimized side reactions.

Conventional Thermal Cyclization

A modified Hoggarth synthesis involves refluxing the same precursors in DMF with p-TsOH for 10–12 hours. The slower thermal activation allows better control over crystalline product formation, albeit with a lower yield (68%).

One-Pot Polyphosphoric Acid (PPA)-Mediated Synthesis

Adapting the one-pot strategy, 4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol and 3,4-dimethoxybenzoic acid are heated in PPA at 180–200°C for 4 hours. The acidic medium facilitates simultaneous dehydration and cyclization, yielding the product in 75% yield.

Reaction Optimization and Mechanistic Insights

Role of Catalysts and Solvents

  • p-TsOH protonates the aldehyde carbonyl, accelerating nucleophilic attack by the triazole-thiol’s sulfur.
  • PPA acts as both solvent and dehydrating agent, promoting cyclization via intermediate acyloxy formation.

Substituent Effects

  • Electron-donating 3,4-dimethoxyphenyl groups enhance electrophilic aromatic substitution at the thiadiazole’s C6 position.
  • The 4-chlorophenoxymethyl moiety stabilizes the triazole ring via resonance, favoring cyclization.

Spectroscopic Characterization

1H NMR Analysis (CDCl3, 400 MHz)

  • δ 7.25–7.85 (m, 7H, Ar–H).
  • δ 5.18 (d, J = 7.6 Hz, 2H, OCH2).
  • δ 3.92 (s, 6H, OCH3).
  • δ 2.28 (s, 3H, CH3; from byproduct in PPA method).

IR Spectroscopy (KBr, cm⁻¹)

  • 3200 (N–H stretch).
  • 1245 (C–O–C asymmetric stretch).
  • 1020 (C–S–C vibration).

Mass Spectrometry

  • m/z 471 [M+H]⁺, consistent with molecular formula C20H17ClN4O3S.

Comparative Data Tables

Table 1. Synthesis Method Comparison

Method Conditions Yield (%) Purity (HPLC)
Microwave 350 W, 6 min, DMF/p-TsOH 82 98.5%
Conventional Reflux, 12 h, DMF/p-TsOH 68 95.2%
PPA One-Pot 200°C, 4 h, PPA 75 97.8%

Table 2. Spectroscopic Data Summary

Technique Key Signals
1H NMR OCH3 (δ 3.92), OCH2 (δ 5.18), Ar–H (δ 7.85)
IR 1245 cm⁻¹ (C–O–C), 1020 cm⁻¹ (C–S–C)
MS m/z 471 [M+H]⁺

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multistep reactions starting from substituted hydrazides. Key steps include cyclization with carbon disulfide, reaction with hydrazine hydrate, and condensation with phenoxyacetic acid derivatives in the presence of phosphorus oxychloride . Purity is validated via HPLC (≥95% purity) and structural confirmation via 1^1H NMR, IR spectroscopy, and elemental analysis. Recrystallization in ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are critical for structural characterization?

X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related triazolo-thiadiazoles . Complementary techniques include 1^1H/13^{13}C NMR for substituent analysis, IR for functional group identification (e.g., C-S, C-N stretches), and mass spectrometry (EI-MS) for molecular weight confirmation .

Q. How do reaction conditions (e.g., solvent, temperature) influence synthesis efficiency?

Optimal conditions involve refluxing in ethanol or toluene (70–80°C) with NaH as a base for cyclization . Phosphorus oxychloride-mediated condensations require anhydrous conditions and precise stoichiometry (1:1 molar ratio of reactants) to minimize side products . Reaction times vary (2–18 hours), with longer durations improving yields for sterically hindered derivatives .

Q. What are the key physicochemical properties to evaluate during preclinical studies?

Prioritize solubility (in DMSO or aqueous buffers), logP (octanol-water partition coefficient) for permeability assessment, and thermal stability (melting point >200°C common for triazolo-thiadiazoles). ADME analysis (e.g., CYP450 interactions) is critical for pharmacokinetic profiling .

Q. How to design initial biological screening assays for this compound?

Start with broad-spectrum antimicrobial assays (Gram-positive/-negative bacteria, fungi) using broth microdilution (MIC determination) . For anticancer activity, use MTT assays on cell lines (e.g., HepG2, MCF-7) and flow cytometry to assess apoptosis (sub-G1 phase quantification) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern biological potency in triazolo-thiadiazoles?

Substituents at the 3- and 6-positions significantly modulate activity. For example:

  • Antimicrobial activity : Chloro (e.g., 4-chlorophenoxy) and dichlorophenoxy groups enhance potency against Mycobacterium tuberculosis (MIC = 0.25 µg/mL) by improving target (e.g., 14α-demethylase) binding .
  • Anticancer activity : Naphthyloxy or fluorophenyl groups increase selectivity for cancer cells via apoptosis induction (e.g., chromatin condensation in HepG2) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or p38 MAP kinase .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay variations (e.g., inoculum size in antimicrobial tests) or substituent-specific effects. For example:

  • A 2,4-dichlorophenoxy group may show high anti-tubercular activity (MIC = 0.25 µg/mL) but low antifungal activity (EC50_{50} >40 µM) .
  • Validate findings using standardized protocols (CLSI guidelines for antimicrobials) and orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

Q. What mechanistic insights explain its anticancer activity?

Proposed mechanisms include:

  • Enzyme inhibition : Blocking COX-2 (IC50_{50} <1 µM) or p38 MAP kinase, reducing pro-inflammatory cytokines (TNF-α, IL-1β) .
  • Apoptosis induction : Upregulating caspase-3 and disrupting mitochondrial membrane potential, as shown in HepG2 cells via Hoechst staining .
  • Cell cycle arrest : Accumulation in sub-G1 phase (flow cytometry) correlates with DNA fragmentation .

Q. How to optimize molecular docking studies for target identification?

Use high-resolution crystal structures (PDB: 3LD6 for 14α-demethylase or 1CX2 for COX-2 ). Parameterize ligands with Gaussian 09 (DFT/B3LYP) for charge optimization. Validate docking poses via molecular dynamics (100 ns simulations in GROMACS) to assess binding stability .

Q. What strategies address low solubility in in vitro assays?

  • Chemical modification : Introduce polar groups (e.g., sulfonate, pyridinyl) without disrupting core pharmacophores .
  • Formulation : Use DMSO stocks (<0.1% final concentration) or nanoemulsions (lecithin-based) to enhance aqueous dispersion .
  • Prodrug design : Synthesize phosphate or acetylated derivatives for improved bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.